molecular formula C8H11NO3S B1444459 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol CAS No. 1080060-61-2

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol

Cat. No. B1444459
M. Wt: 201.25 g/mol
InChI Key: PXVWXEREDOFYIK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Protective Role against Oxidative Stress

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol and its related compounds have been explored for their protective effects against oxidative stress. For instance, certain thiazolo-triazole compounds, closely related in structure, have demonstrated the potential to control ethanol-induced oxidative stress in organ-selective manners. These compounds have shown to ameliorate peroxidative injury effectively, indicating their protective role against oxidative damage in tissues like liver and brain (Aktay et al., 2005).

Dermatological Applications

Compounds structurally similar to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, specifically thiazolidinedione derivatives of α-lipoic acid, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ). This has led to their consideration for treating inflammatory skin conditions. Topical and oral applications of such compounds have shown significant anti-inflammatory effects, making them potential candidates for treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Antioxidant Properties and Impact on Vitamin Levels

The influence of compounds structurally related to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol on antioxidant vitamins and lipid peroxidation has been studied. A specific study involving synthetic amine derivatives revealed their impact on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) levels, showcasing the compound's effect on free radicals and antioxidant levels (Karatas et al., 2005).

Neuroprotective Potential

Benzimidazole-containing acetamide derivatives, sharing structural similarities with 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, have shown neuroprotective effects against ethanol-induced neurodegeneration. These compounds have demonstrated their potential by modulating oxidative stress, neuroinflammation, and memory impairment, presenting a multifaceted approach towards neuroprotection (Imran et al., 2020).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVWXEREDOFYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)C2OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde (2.25 g) in tetrahydrofuran (20 mL) was slowly added a 1.13M methyllithium diethyl ether solution (12.0 mL) at 0° C. under a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 30 min, 10% aqueous citric acid solution was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (1.96 g, yield 80%) was obtained as a colorless oil from a fraction eluted with ethyl acetate-hexane (1:2, volume ratio). MS: 202 (MH+).
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
methyllithium diethyl ether
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Reactant of Route 2
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Reactant of Route 3
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Reactant of Route 4
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Reactant of Route 5
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Reactant of Route 6
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol

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